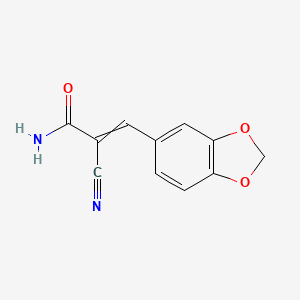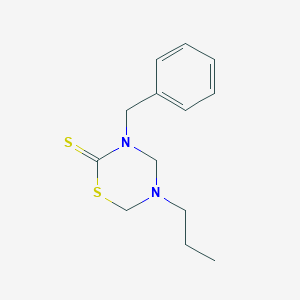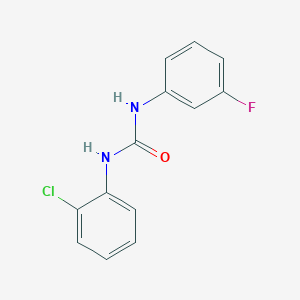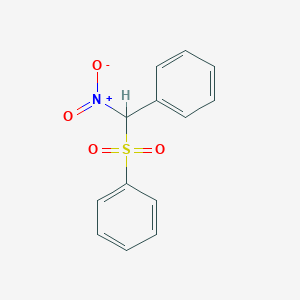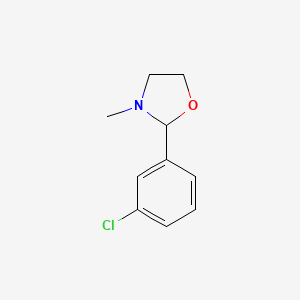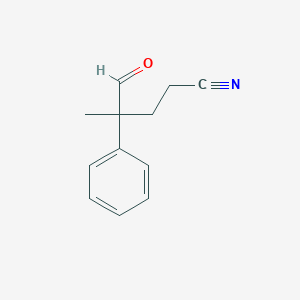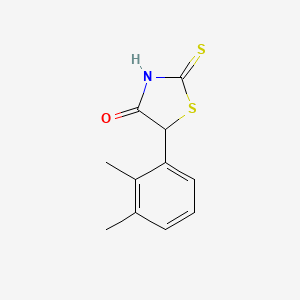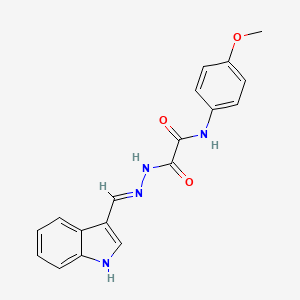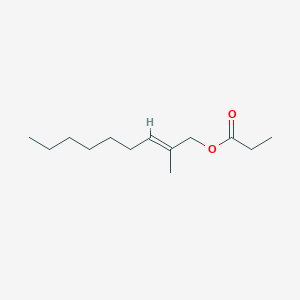![molecular formula C15H11Cl2NO B11954844 2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)
2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is an organic compound with the molecular formula C15H11Cl2NO and a molecular weight of 292.167 g/mol It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one typically involves multi-step organic reactions. One common method involves the chlorination of 5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of chlorinating agents and the potential hazards associated with large-scale chemical reactions .
化学反応の分析
Types of Reactions
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
2-chloro-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one: Contains a pyrimido ring, leading to distinct properties and applications.
Uniqueness
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions and may contribute to its biological activity .
特性
分子式 |
C15H11Cl2NO |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
2,11-dichloro-5-methyl-11H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C15H11Cl2NO/c1-18-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,14H,1H3 |
InChIキー |
LUKZLTGVQSDRDN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


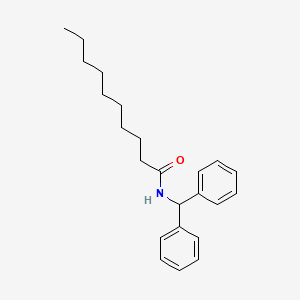
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
